molecular formula C16H24BNO4S2 B1602706 4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine CAS No. 864754-37-0

4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine

Cat. No.: B1602706
CAS No.: 864754-37-0
M. Wt: 369.3 g/mol
InChI Key: ZLQWSRKDPDXSKJ-UHFFFAOYSA-N
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Description

4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine is a useful research compound. Its molecular formula is C16H24BNO4S2 and its molecular weight is 369.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis reactions, suggesting that their targets could be various organic compounds.

Mode of Action

The mode of action of this compound is likely related to its ability to participate in organic synthesis reactions. For instance, compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

It’s worth noting that the compound might be involved in the suzuki-miyaura coupling reaction , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by factors such as temperature, humidity, and exposure to light . Its efficacy in participating in organic synthesis reactions might also be influenced by the presence of catalysts and the pH of the reaction environment.

Properties

IUPAC Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4S2/c1-15(2)16(3,4)22-17(21-15)13-6-5-7-14(12-13)24(19,20)18-8-10-23-11-9-18/h5-7,12H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQWSRKDPDXSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590105
Record name 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864754-37-0
Record name 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine

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